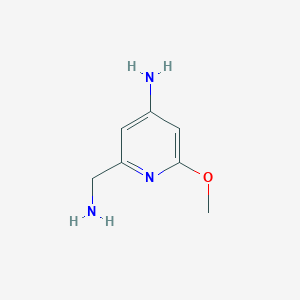
N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide is a complex organic compound with the molecular formula C14H23NO3S This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a cyclohexa-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclohexa-1,3-diene ring, followed by the introduction of the tert-butyl and cyclopropoxy groups through substitution reactions. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexa-1,3-diene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(5-Tert-butyl-3-isoxazolyl)cyclopropanecarboxamide: Similar in structure but with an isoxazole ring instead of a cyclohexa-1,3-diene ring.
tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: Contains a tert-butyl group and a cyclobutyl ring but differs in the functional groups attached.
Uniqueness: N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C14H23NO3S |
|---|---|
Molekulargewicht |
285.40 g/mol |
IUPAC-Name |
N-(5-tert-butyl-3-cyclopropyloxycyclohexa-1,3-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-14(2,3)10-7-11(15-19(4,16)17)9-13(8-10)18-12-5-6-12/h8-10,12,15H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZKUVMTRLLOTLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
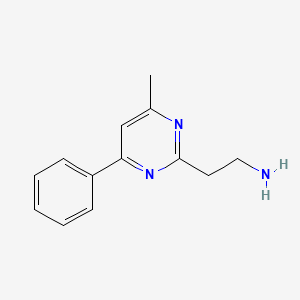

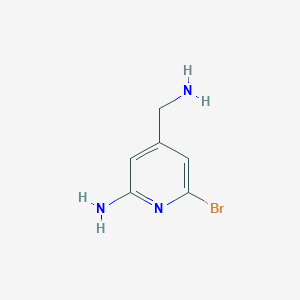


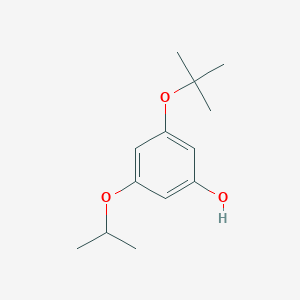

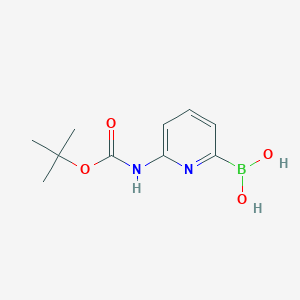
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

